REACTION_CXSMILES
|
[CH2:1](Cl)[Cl:2].[CH:4]([Cl:7])(Cl)[Cl:5].[Cl:8][C:9](Cl)=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:5][C:4]([Cl:7])=[C:10]([Cl:11])[CH2:9][Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
will depend on the separation
|
Type
|
CUSTOM
|
Details
|
For the exemplary reaction of methyl chloride and perchloroethylene
|
Name
|
|
Type
|
product
|
Smiles
|
CCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](Cl)[Cl:2].[CH:4]([Cl:7])(Cl)[Cl:5].[Cl:8][C:9](Cl)=[C:10](Cl)[Cl:11]>>[CH3:1][Cl:2].[Cl:5][C:4]([Cl:7])=[C:10]([Cl:11])[CH2:9][Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
will depend on the separation
|
Type
|
CUSTOM
|
Details
|
For the exemplary reaction of methyl chloride and perchloroethylene
|
Name
|
|
Type
|
product
|
Smiles
|
CCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |